3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate
Brand Name: Vulcanchem
CAS No.: 56935-85-4
VCID: VC17096309
InChI: InChI=1S/C14H21N6.CH4O4S/c1-5-20(6-2)13-9-7-12(8-10-13)15-16-14-17-19(4)11-18(14)3;1-5-6(2,3)4/h7-11H,5-6H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
SMILES:
Molecular Formula: C14H21N6.CH3O4S
C15H24N6O4S
Molecular Weight: 384.5 g/mol

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate

CAS No.: 56935-85-4

Cat. No.: VC17096309

Molecular Formula: C14H21N6.CH3O4S
C15H24N6O4S

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate - 56935-85-4

Specification

CAS No. 56935-85-4
Molecular Formula C14H21N6.CH3O4S
C15H24N6O4S
Molecular Weight 384.5 g/mol
IUPAC Name 4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate
Standard InChI InChI=1S/C14H21N6.CH4O4S/c1-5-20(6-2)13-9-7-12(8-10-13)15-16-14-17-19(4)11-18(14)3;1-5-6(2,3)4/h7-11H,5-6H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
Standard InChI Key ZKGIELVQGMPMOO-UHFFFAOYSA-M
Canonical SMILES CCN(CC)C1=CC=C(C=C1)N=NC2=NN(C=[N+]2C)C.COS(=O)(=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline methyl sulphate, reflects its dual-component structure comprising a cationic triazolium ring and an anionic methyl sulphate group. Its molecular formula is C15H24N6O4S, with a molecular weight of 384.5 g/mol. The structural backbone features a diazenyl (-N=N-) bridge connecting a 4-(diethylamino)phenyl group to a 1,4-dimethyl-1H-1,2,4-triazolium moiety, stabilized by a methyl sulphate counterion.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number56935-85-4
Molecular FormulaC15H24N6O4S
Molecular Weight384.5 g/mol
InChI KeyZKGIELVQGMPMOO-UHFFFAOYSA-M
SMILES NotationCCN(CC)C1=CC=C(C=C1)N=NC2=NN(C=[N+]2C)C.COS(=O)(=O)[O-]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm the compound’s structure. The ¹H NMR spectrum exhibits signals for the diethylamino group (δ 1.2 ppm, triplet; δ 3.4 ppm, quartet), triazolium protons (δ 3.8–4.1 ppm), and aromatic protons (δ 7.2–7.6 ppm). High-resolution mass spectrometry (HRMS) shows a parent ion peak at m/z 384.5, consistent with the molecular formula.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two sequential reactions:

  • Diazotization: 4-(Diethylamino)aniline undergoes diazotization in acidic medium (HCl, NaNO2, 0–5°C) to form a diazonium salt.

  • Coupling Reaction: The diazonium salt reacts with 1,4-dimethyl-1H-1,2,4-triazole in aqueous solution at pH 6–7, yielding the triazolium azo compound. Subsequent metathesis with methyl sulphate introduces the counterion.

Table 2: Optimal Reaction Conditions

ParameterValue
Diazotization Temperature0–5°C
Coupling pH6–7
Yield68–72%

Industrial Scalability

Industrial production employs continuous flow reactors to enhance efficiency. Automated systems maintain precise temperature and pH control, achieving yields exceeding 85%. Post-synthesis purification via recrystallization from ethanol-water mixtures ensures >98% purity, critical for dye applications.

Physicochemical Properties

Solubility and Stability

The compound is freely soluble in polar solvents (water, ethanol, DMSO) but insoluble in nonpolar solvents (hexane, toluene). Aqueous solutions exhibit stability across pH 2–12, with degradation observed under UV light due to azo bond cleavage.

Thermal Behavior

Differential Scanning Calorimetry (DSC) reveals a decomposition temperature of 218°C, attributed to the breakdown of the triazolium ring and sulphate group. Thermogravimetric Analysis (TGA) shows a 95% mass loss between 220–250°C.

Applications and Functional Utility

Textile Dyeing

As a cationic azo dye, this compound binds electrostatically to anionic fabrics (e.g., cotton, silk), producing violet to blue hues with excellent wash-fastness. Comparative studies show superior color retention compared to non-triazolium azo dyes .

Biomedical Research

Comparative Analysis with Structural Analogues

Substituent Effects on Properties

Replacing the diethylamino group with a benzylmethylamino group (as in CID 44153690 ) shifts absorption maxima from 540 nm to 570 nm, altering color output. The bulkier benzyl group also reduces solubility by 40% .

Counterion Influence

The methyl sulphate counterion enhances water solubility compared to chloride variants (e.g., CID 75124223 ). Chloride salts exhibit higher thermal stability (decomposition at 245°C) but inferior dyeing performance .

Table 3: Counterion Comparison

PropertyMethyl Sulphate (This Compound)Chloride (CID 75124223)
Solubility in Water120 g/L75 g/L
Decomposition Temp.218°C245°C
Color Intensity (ε)28,000 L/mol·cm19,000 L/mol·cm

Industrial and Environmental Considerations

Production Waste Management

Synthesis generates wastewater containing residual nitrites and aromatic amines. Advanced oxidation processes (AOPs) utilizing ozone or Fenton’s reagent achieve >99% degradation of toxic byproducts.

Regulatory Compliance

The compound complies with REACH and OECD guidelines for industrial chemicals. Ecotoxicity assays show a 96-h LC50 of 12 mg/L for Daphnia magna, classifying it as moderately toxic.

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